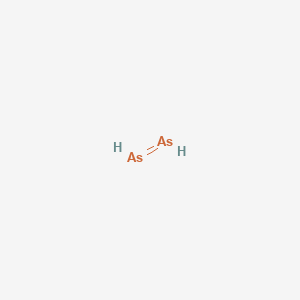

trans-Diarsene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-diarsene is a diarsene.

Scientific Research Applications

Photoelectron and NMR Properties

Trans-Diarsene's photoelectron (PE) and nuclear magnetic resonance (NMR) properties have been a subject of interest. A study by Galasso (1984) explored the PE and NMR spectroscopic properties of this compound, among other compounds, using ab initio theoretical approaches. This research provided insights into the ionization energies and nuclear screening constants relevant to this compound, offering a deeper understanding of its electronic structure (Galasso, 1984).

Crystal Structure Analysis

Research by Cowley et al. (1985) involved the purification and X-ray crystal structure analysis of bis[tris(trimethylsilyl)-methyl]diarsene. This study provided detailed structural insights into diarsene compounds, which are crucial for understanding their chemical behavior and potential applications (Cowley, Norman, & Pakulski, 1985).

Oxidation Studies and Radical Cations

A 2013 study investigated the oxidation of carbene-stabilized diarsenic. This research led to the discovery of diarsene dications and diarsenic radical cations, providing valuable information on the reactivity and bonding nature of diarsene compounds in oxidized states (Abraham et al., 2013).

Reactivity and Spectroscopic Properties

Viana et al. (2021) conducted an investigation to characterize the structural, electronic properties, and stability of diarsenic hydrides, including diarsene. This research contributed to the understanding of diarsene's reactivity and spectroscopic properties, essential for potential scientific applications (Viana et al., 2021).

Diarsene Radical Anion

A recent study by Sieg et al. (2022) presented the isolation of the first diarsene radical anion, marking a significant advancement in the understanding of diarsene's chemical properties and potential for novel applications (Sieg et al., 2022).

properties

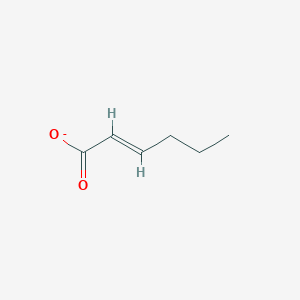

Molecular Formula |

As2H2 |

|---|---|

Molecular Weight |

151.859 g/mol |

IUPAC Name |

arsanylidenearsane |

InChI |

InChI=1S/As2H2/c1-2/h1-2H |

InChI Key |

RDUYICIYUADWAP-UHFFFAOYSA-N |

SMILES |

[AsH]=[AsH] |

Canonical SMILES |

[AsH]=[AsH] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-3-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-propanone](/img/structure/B1233619.png)

![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1233629.png)

![1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-indazole-3-carboxamide](/img/structure/B1233632.png)